

# Reactivity of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile

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## Compound of Interest

Compound Name: 2,6-Dichloro-4-(trifluoromethyl)benzonitrile

Cat. No.: B125890

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An In-depth Technical Guide to the Reactivity of **2,6-Dichloro-4-(trifluoromethyl)benzonitrile**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2,6-Dichloro-4-(trifluoromethyl)benzonitrile** is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its chemical structure, featuring a benzene ring substituted with two chlorine atoms, a nitrile group (-CN), and a trifluoromethyl group (-CF<sub>3</sub>), imparts a unique reactivity profile. The presence of multiple potent electron-withdrawing groups renders the aromatic core extremely electron-deficient, activating it towards specific classes of chemical transformations. This guide provides a comprehensive overview of the principal reaction pathways for this versatile chemical intermediate, complete with experimental protocols and quantitative data to support further research and development.

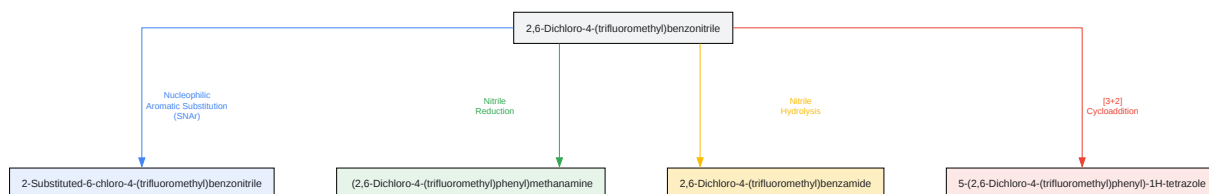
## Core Reactivity Profile

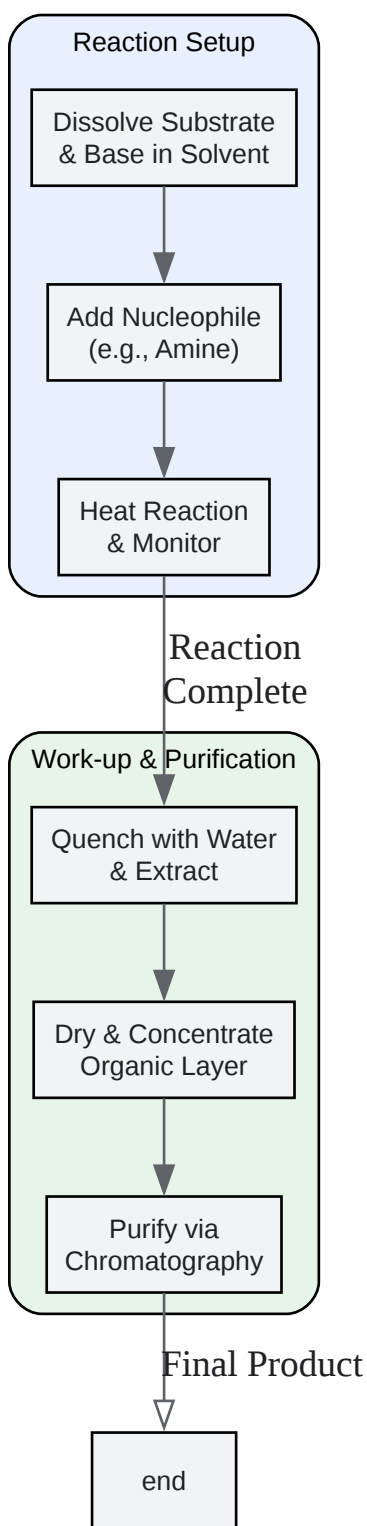
The reactivity of **2,6-dichloro-4-(trifluoromethyl)benzonitrile** is dominated by three key features:

- Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the C2 and C6 positions, facilitated by the strong electron-withdrawing nature of the nitrile and trifluoromethyl groups.

- Transformation of the Nitrile Group, primarily through reduction to a primary amine or hydrolysis to a primary amide and subsequently to a carboxylic acid.
- [3+2] Cycloaddition of the nitrile with azides to form tetrazoles, a common bioisostere for carboxylic acids in drug design.

These pathways allow for the selective modification of the molecule to generate a diverse array of complex derivatives.





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